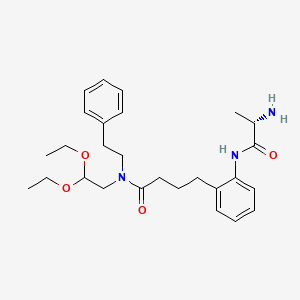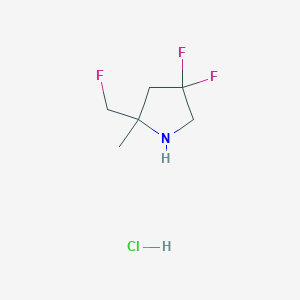
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in the molecule can significantly alter its chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a pyrrolidine derivative followed by further modifications to introduce the difluoro and fluoromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex fluorinated molecules.
Biology: The compound may be used in biological studies to understand the effects of fluorination on biological systems.
Industry: Use in the development of new materials and chemicals with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride can be compared to other fluorinated pyrrolidine derivatives, such as 4,4'-Difluorodiphenylmethane and 4-(Difluoromethyl)pyridine. These compounds share structural similarities but differ in their functional groups and potential applications. The unique presence of the fluoromethyl group in this compound sets it apart and may offer distinct advantages in certain applications.
List of Similar Compounds
4,4'-Difluorodiphenylmethane
4-(Difluoromethyl)pyridine
Poly (4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Properties
IUPAC Name |
4,4-difluoro-2-(fluoromethyl)-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(3-7)2-6(8,9)4-10-5;/h10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPMSNHSPELHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(F)F)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
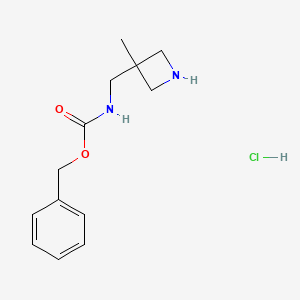
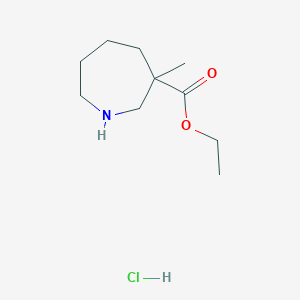
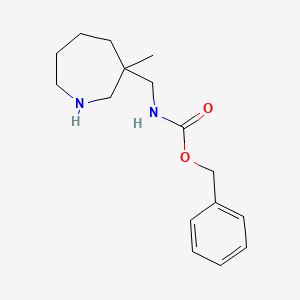
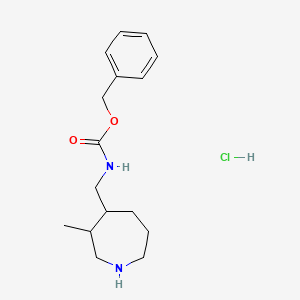
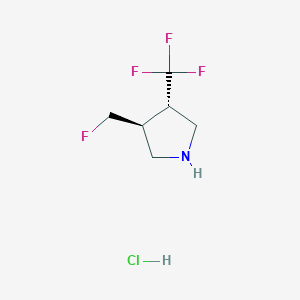
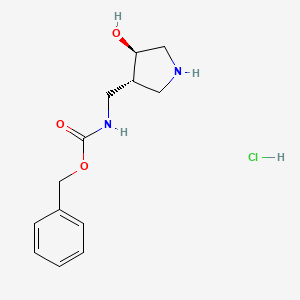
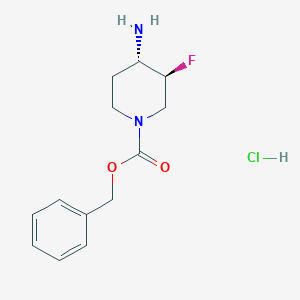
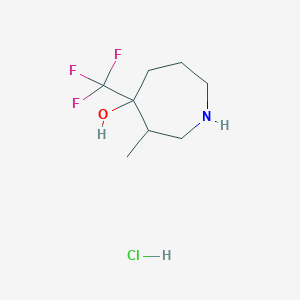
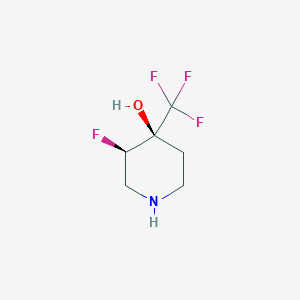
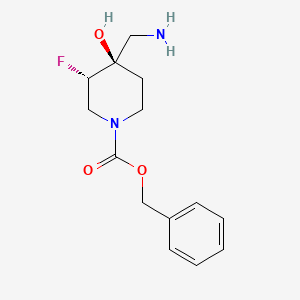
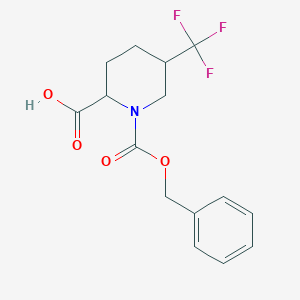
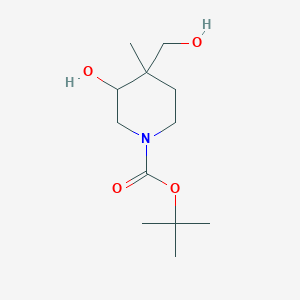
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methylpentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B8026360.png)
